molecular formula C17H20ClNO4S B13396204 benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate hydrochloride

benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate hydrochloride

Cat. No.: B13396204
M. Wt: 369.9 g/mol
InChI Key: QMFDSGLDMSBMLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate hydrochloride is a chemical compound that features a benzyl group attached to an amino acid derivative This compound is known for its unique structural properties, which include an amino group, a methanesulfonyl group, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate hydrochloride typically involves multiple steps. One common method starts with the protection of the amino group, followed by the introduction of the methanesulfonyl group through sulfonation. The esterification of the carboxylic acid group with benzyl alcohol is then carried out under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methanesulfonyl group can participate in covalent modifications. These interactions can modulate the activity of proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2S)-2-(3,3-dimethylbutanamido)-3-(3-methanesulfonylphenyl)propanoate
  • Benzyl (2S)-2-amino-3-(4-methanesulfonylphenyl)propanoate

Uniqueness

Benzyl (2S)-2-amino-3-(3-methanesulfonylphenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and methanesulfonyl groups

Properties

IUPAC Name

benzyl 2-amino-3-(3-methylsulfonylphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S.ClH/c1-23(20,21)15-9-5-8-14(10-15)11-16(18)17(19)22-12-13-6-3-2-4-7-13;/h2-10,16H,11-12,18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFDSGLDMSBMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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